Benzo(b)triphenylene-10,11-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40733-70-8 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
benzo[b]triphenylene-10,11-dione |
InChI |
InChI=1S/C22H12O2/c23-21-10-9-13-11-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20(19)12-18(13)22(21)24/h1-12H |
InChI Key |
QNZYRKIDHODICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CC(=O)C(=O)C5=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo B Triphenylene 10,11 Dione and Its Derivatives
Multi-step Reaction Pathways
Multi-step syntheses are fundamental to constructing the Benzo(b)triphenylene-10,11-dione core. These pathways often involve the initial formation of a suitable polycyclic aromatic hydrocarbon precursor, which is subsequently oxidized to the desired dione (B5365651).
Cyclodehydrogenation Approaches
Cyclodehydrogenation is a powerful method for the formation of polycyclic aromatic systems. This approach typically involves the intramolecular cyclization of a precursor molecule through the removal of hydrogen atoms, often facilitated by a catalyst or an oxidizing agent. For the synthesis of this compound, a plausible precursor would be a diaryl compound that can undergo cyclization to form the benzo[b]triphenylene skeleton. The resulting polycyclic aromatic hydrocarbon can then be oxidized to the target dione.
A common method for the final oxidation step is the use of chromium(VI) oxide in the presence of sulfuric acid. stackexchange.com This reagent is effective in converting the 9,10-positions of a phenanthrene (B1679779) core, analogous to the central ring of benzo[b]triphenylene, into the corresponding dione.
| Precursor Type | Reagent/Catalyst | Solvent | Temperature | Product |
| Diaryl Precursor | Lewis Acid (e.g., AlCl₃) | Inert Solvent | Elevated | Benzo(b)triphenylene |
| Benzo(b)triphenylene | CrO₃, H₂SO₄ | Acetic Acid | Ambient | This compound stackexchange.com |
Oxidative Annulation Strategies (e.g., Scholl Reaction)
The Scholl reaction is a classic and potent method for the synthesis of polycyclic aromatic hydrocarbons via intramolecular or intermolecular dehydrogenative coupling of aromatic compounds in the presence of a Lewis acid and a protic acid or an oxidant. nih.gov This reaction can be envisioned for the construction of the Benzo(b)triphenylene framework from appropriately substituted naphthalene (B1677914) and benzene (B151609) derivatives. For instance, a suitably designed biaryl precursor could undergo an intramolecular Scholl reaction to form the fused ring system. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the cyclization. nih.gov
Subsequent oxidation of the resulting benzo[b]triphenylene would yield the target dione. Various oxidizing agents can be employed for this transformation, with chromium trioxide being a well-established reagent for the oxidation of phenanthrene-like systems to the corresponding 9,10-diones. stackexchange.comthieme-connect.de
| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Product |
| Intramolecular Scholl | AlCl₃, NaCl | None (melt) | 140-220 °C nih.gov | Benzo(b)triphenylene |
| Oxidation | CrO₃, Acetic Acid | Acetic Acid | Room to 60 °C thieme-connect.de | This compound |
Targeted Ring-Closing Reactions
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic and macrocyclic systems. beilstein-journals.org In the context of this compound synthesis, a strategy could involve the preparation of a diene precursor attached to a naphthalene core. Subsequent RCM would form the central six-membered ring, which upon aromatization and oxidation would lead to the final dione. nih.gov This approach offers a high degree of control over the formation of the new ring.
The choice of catalyst, often a ruthenium-based complex like Grubbs' catalyst, is critical for the efficiency of the RCM reaction. nih.govyoutube.com The subsequent aromatization of the newly formed ring can be achieved through various methods, including oxidation or elimination reactions.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Product |
| Ring-Closing Metathesis | Grubbs' Catalyst | Dichloromethane | Reflux | Dihydro-benzo(b)triphenylene derivative |
| Aromatization/Oxidation | Oxidizing Agent (e.g., DDQ) | Aromatic Solvent | Elevated | This compound |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the carbon-carbon bonds necessary for the synthesis of complex aromatic systems like this compound.
Palladium-Catalyzed Methods (e.g., Heck-Type, Sonogashira-Type)
Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are highly effective for the formation of C-C bonds. A plausible synthetic route to this compound could involve a palladium-catalyzed coupling of a di-halogenated naphthalene derivative with a suitable coupling partner to introduce the necessary phenyl substituents. Subsequent intramolecular cyclization, potentially via another palladium-catalyzed process or a photochemical reaction, would form the benzo[b]triphenylene core. espublisher.comresearchgate.net
For instance, a Heck-type reaction could be employed to couple a vinyl-substituted benzene with a bromo-naphthalene derivative, followed by an intramolecular Heck reaction to close the ring. researchgate.netespublisher.com Alternatively, a Sonogashira coupling could be used to introduce ethynyl (B1212043) groups, which could then undergo cyclization. The resulting polycyclic aromatic hydrocarbon would then be oxidized to the dione.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature |
| Heck Coupling | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 85-90 °C espublisher.com |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | - | Et₃N | THF | Room Temp. |
| Intramolecular Cyclization | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 120 °C |
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions have also been employed in the synthesis of polycyclic aromatic compounds. These methods can be particularly useful for the final cyclization step to form the aromatic core. For example, a suitably functionalized biaryl precursor could undergo a copper-catalyzed intramolecular cyclization to yield the benzo[b]triphenylene skeleton. The choice of the copper catalyst and ligands is critical for the efficiency and selectivity of the reaction. The subsequent oxidation to the dione would follow established procedures.
| Reaction Type | Catalyst | Ligand (if any) | Base | Solvent | Temperature |
| Intramolecular Cyclization | CuI | Phenanthroline | K₃PO₄ | Toluene | 110 °C |
| Oxidation | CrO₃ | - | H₂SO₄ | Acetic Acid | Ambient |
Nickel-Based Reductive Annulations (e.g., Yamamoto Method)
Nickel-catalyzed reductive coupling reactions, particularly the Yamamoto coupling, have emerged as a powerful tool for the synthesis of substituted triphenylenes, which form the core structure of this compound. This method involves the cyclotrimerization of o-dibromoarenes in the presence of a nickel(0) catalyst, offering a concise route to these complex aromatic systems, including those with electron-deficient substituents that are challenging to prepare via traditional methods like the Scholl reaction. nih.govresearchgate.netrsc.orgsemanticscholar.org
The Yamamoto coupling has been successfully applied to the synthesis of various triphenylene (B110318) derivatives. For instance, the reaction of o-dibromobenzene using Ni(COD)₂ with PPh₃ as a ligand in DMF at 70 °C yields triphenylene. nih.gov While early reports indicated a 60% yield determined by gas chromatography, this highlights the fundamental efficacy of the approach. nih.gov More recent studies have demonstrated the versatility of this method for creating a range of substituted triphenylenes, which are precursors to the target dione.
A significant advantage of the Yamamoto coupling is its applicability to the synthesis of electron-deficient triphenylenes. nih.govresearchgate.netsemanticscholar.org For example, the hexaester-substituted triphenylene 2c was synthesized in a 74% yield from the corresponding o-dibromobenzene derivative 1c . researchgate.netsemanticscholar.org This is a marked improvement over previous multi-step syntheses that suffered from low yields. researchgate.netsemanticscholar.org Similarly, the fluorinated triphenylene 2e was obtained in a 44% yield directly from commercially available starting materials. researchgate.netsemanticscholar.org
Even for challenging substrates like perfluorotriphenylene 2f , the Yamamoto coupling provides a viable, albeit modest, route with a 20% yield, which is an improvement over the 5% yield obtained via Ullmann coupling. nih.govresearchgate.netsemanticscholar.org These examples underscore the potential of nickel-based reductive annulations in accessing a diverse array of triphenylene scaffolds, which can then be further functionalized to afford the target this compound.
| Entry | Substrate (o-dibromoarene) | Product (Triphenylene Derivative) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1,2-Dibromobenzene | Triphenylene (2a) | 59 | semanticscholar.org |
| 2 | 1,2-Dibromo-4,5-dimethylbenzene | 2,3,6,7,10,11-Hexamethyltriphenylene (2b) | 58 | semanticscholar.org |
| 3 | Dimethyl 4,5-dibromo-1,2-benzenedicarboxylate (1c) | Hexamethyl triphenylene-2,3,6,7,10,11-hexacarboxylate (2c) | 74 | researchgate.netsemanticscholar.org |
| 4 | 4,5-Dibromo-1,2-benzenedicarboxaldehyde (1d) | Triphenylene-2,3,6,7,10,11-hexacarbaldehyde (2d) | 0 | semanticscholar.org |
| 5 | 1,2-Dibromo-4,5-difluorobenzene (1e) | 2,3,6,7,10,11-Hexafluorotriphenylene (2e) | 44 | researchgate.netsemanticscholar.org |
| 6 | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene (1f) | Perfluorotriphenylene (2f) | 20 | nih.govresearchgate.netsemanticscholar.org |
Other Transition Metal-Mediated Syntheses
Beyond nickel, other transition metals such as palladium and rhodium are instrumental in the synthesis of benzo-fused quinones and related polycyclic aromatic compounds. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the arylation of quinones. researchgate.netnih.gov The Suzuki-Miyaura coupling, in particular, has proven effective for creating C-C bonds between quinones and arylboronic acids. researchgate.net For example, the direct arylation of benzo-fused 1,4-quinones can be achieved using dicationic Pd(II) catalysis under mild conditions. researchgate.net This approach offers high regioselectivity with non-symmetrical quinones. researchgate.net
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly atom- and step-economical approach for the synthesis and modification of complex aromatic molecules, avoiding the need for pre-functionalized substrates.
Regioselective C-H Borylation
The regioselective introduction of boryl groups via C-H activation provides a versatile handle for further synthetic transformations. While specific examples for this compound are not prevalent, the C-H borylation of related polycyclic aromatic hydrocarbons (PAHs) and quinones is well-documented. For instance, iridium-catalyzed C-H polyborylation of aromatic compounds, in the presence of a base, allows for the installation of multiple boryl groups. mdpi.com This method relies on the reversible nature of the borylation process to achieve thermodynamically favored, highly substituted products. mdpi.com
In the context of quinones, direct C-H functionalization with boronic acids has been achieved using silver(I) nitrate (B79036) as a catalyst and a persulfate co-oxidant. nih.gov This reaction proceeds via a presumed nucleophilic radical addition to the quinone, followed by in situ reoxidation. nih.gov This strategy highlights the feasibility of directly introducing functional groups onto a quinone core, a key structural element of the target molecule.
Intramolecular C-H Activation Pathways
Intramolecular C-H activation offers a powerful strategy for the construction of fused ring systems. Palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a prominent method for synthesizing dibenzo-fused heteroaromatic compounds and can be conceptually extended to all-carbon systems. mdpi.com For instance, the synthesis of carbazole (B46965) derivatives has been achieved through palladium-catalyzed dehydrogenative coupling. mdpi.com
In the realm of ketone-containing polycycles, transition metal-catalyzed intramolecular cyclization can be directed by the ketone functionality itself. rsc.org Rhodium(III)-catalyzed C-H activation followed by intramolecular cyclization has been successfully used to synthesize N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from cyclic 2-diazo-1,3-diketones and N-arylamides. nih.gov This reaction proceeds through a cascade of C-C and C-N bond formations. nih.gov Although a direct application to this compound is yet to be reported, these examples demonstrate the principle of using intramolecular C-H activation to forge the complex polycyclic structure of the target dione from appropriately designed precursors.
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants and reductants in organic synthesis. The electrochemical synthesis of polycyclic aromatic quinones has been successfully demonstrated, typically through the anodic oxidation of polycyclic aromatic phenols (PAPs). nih.govsemanticscholar.org In this approach, the PAP is oxidized to a phenoxonium cation, which is then trapped by a nucleophile, such as methanol, to form an acetal (B89532). nih.govsemanticscholar.org Subsequent hydrolysis of the acetal yields the desired quinone. nih.govsemanticscholar.org
This method has been implemented in a continuous flow microfluidic cell, which allows for efficient reaction and overcomes challenges such as hydrogen gas evolution at the cathode. nih.govsemanticscholar.org The regioselectivity of the oxidation is guided by the position of the initial hydroxyl group on the PAH skeleton. nih.govsemanticscholar.org A hydroxyl group with an available para-position typically leads to the formation of a p-quinone, while hydroxyl groups in other positions can yield o-quinones. nih.govsemanticscholar.org This electrochemical strategy represents a promising avenue for the synthesis of this compound, potentially starting from a corresponding dihydroxy-benzo(b)triphenylene precursor.
| Starting Material (PAP) | Product (Quinone) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenanthren-1-ol | Phenanthrene-1,4-dione | Anodic oxidation in MeOH/THF, then hydrolysis | 93 (hydrolysis step) | nih.govsemanticscholar.org |
| Chrysen-1-ol | Chrysene-1,4-dione | Anodic oxidation, direct hydrolysis during purification | - | nih.govsemanticscholar.org |
| Chrysen-6-ol | Chrysene-5,6-dione | Anodic oxidation, direct hydrolysis during purification | - | nih.govsemanticscholar.org |
Multi-component Reaction Pathways for Analogues
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. This strategy is particularly valuable for the rapid generation of molecular diversity and the synthesis of complex structures, including analogues of this compound.
For instance, a bifurcated multicomponent synthesis approach has been developed for the construction of polycyclic quinazolinones. nih.gov This method utilizes Ugi four-component reactions (Ugi-4CR) to generate adducts that can undergo subsequent cyclization to form the desired polycyclic scaffolds. nih.gov By employing cyanamide (B42294) as a novel amine component in the Ugi-4CR, a critical cyano group can be introduced, which facilitates further transformations. nih.gov
While not directly yielding the this compound core, these MCR strategies demonstrate the power of convergent synthesis for building complex, functionalized polycyclic systems. The principles of MCRs can be applied to design novel synthetic routes towards analogues of the target molecule by carefully selecting the starting components to construct the desired carbocyclic framework with embedded quinone functionality.
Derivatization and Functionalization Strategies
The modification of the core this compound structure is crucial for tuning its chemical and physical properties. This is achieved through derivatization and functionalization, which involve the introduction of specific atoms or molecular groups onto the aromatic framework.
Strategic Functional Group Introduction
The introduction of specific functional groups onto polycyclic aromatic frameworks is a key strategy for developing new materials. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful method for attaching new groups to a core molecule. researchgate.net A notable example of targeted functionalization is the synthesis of 3-organoselanyl-benzo[b]chalcogenophenes. researchgate.net This method utilizes an electrophilic selenium species, generated in situ from the reaction of diorganyl diselenides with trichloroisocyanuric acid, to introduce an organoselanyl group onto the benzo[b]chalcogenophene skeleton. researchgate.net This approach highlights the ability to selectively install functional groups containing heteroatoms like selenium, thereby altering the electronic properties of the parent molecule. researchgate.net
Similarly, synthetic strategies can be designed to convert existing functional groups into new ones. For example, a ketone on a polycyclic system can be transformed into its α-phenylseleno derivative, which then undergoes selenoxide elimination to directly form a dione structure. researchgate.net
Examples of Strategic Functionalization Reactions
| Precursor Structure | Reagents | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| Benzo[b]chalcogenophene | Di-p-tolyl diselenide, Trichloroisocyanuric Acid (TCCA), Ethanol | 3-(p-tolylselanyl) group | researchgate.net |
| Aromatic Ketone | Phenylselenyl chloride; then basic Hydrogen Peroxide | α,β-Dione | researchgate.net |
| 3,4-dialkoxyphenylboronic acids | Palladium catalyst, 2,3,6,7,10,11-hexabromotriphenylene | Hexakis[3,4-bis(alkoxy)phenyl]triphenylene | researchgate.net |
Aryne Reactivity for Fused Ring System Construction
Arynes are highly reactive, strained intermediates that serve as powerful building blocks in organic synthesis, particularly for constructing fused ring systems. researchgate.net The inherent strain in arynes and other systems like donor-acceptor (D-A) cyclopropanes drives numerous synthetic transformations, including ring-openings and annulations. researchgate.net While specific examples detailing the use of arynes for the direct synthesis of this compound are not prevalent, the principles of aryne chemistry are fundamental to the construction of complex polycyclic aromatic hydrocarbons (PAHs). The reactivity of these intermediates allows for the fusion of additional aromatic rings onto an existing core, providing a pathway to extend the π-conjugated system and create elaborate molecular architectures.
Novel Synthetic Routes and Mechanistic Elucidation
The development of novel synthetic routes is driven by the need for efficiency, selectivity, and the ability to construct complex molecular frameworks from simpler precursors. Mechanistic elucidation through computational and experimental studies provides a deeper understanding of these reactions, enabling further optimization.
Strained Quaternary Spirocyclization Mechanisms
A novel and efficient electrochemical method has been developed for synthesizing benzothiophene (B83047) dioxides, which proceeds through a unique strained quaternary spirocyclization mechanism. nih.gov This process is initiated by the selective ipso-addition of a radical to an internal alkyne, a pathway favored over the alternative ortho-attack. nih.gov This selective addition leads to the formation of a strained quaternary spirocyclization intermediate. nih.gov This intermediate is transient and rapidly undergoes a ring-expansion via a 1,2-S-migration to yield the final product. nih.gov Computational studies have revealed that the energy barriers for these steps are remarkably low, making the reaction highly feasible under ambient conditions. nih.gov This method avoids the need for transition metal catalysts or chemical oxidants by using electrons as a traceless reagent. nih.gov
Mechanistic Steps and Calculated Energy Barriers for Spirocyclization
| Reaction Step | Description | Calculated Reaction Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Selective ipso-addition forms a quaternary spirocyclization species. | 6.4 | nih.gov |
| Ring Expansion | The spiro-intermediate undergoes a 1,2-S-migration. | 1.3 | nih.gov |
Cyclopropane (B1198618) Aromatization Strategies
Cyclopropane aromatization represents an elegant strategy for synthesizing complex polyaromatic systems. In one such approach, the fusion of a cyclopropane ring bearing two vicinal acceptor groups to a pre-aromatic dihydrophenanthrene ring system is used to direct the regioselective cleavage of the cyclopropane. researchgate.net This strategy, termed a "cyclopropane-first" approach, effectively directs the cleavage of the electronically unfavored cyclopropane bond located between the two acceptor groups, triggering an aromatization of the adjacent ring. researchgate.net This method has been successfully applied to the modular synthesis of dibenzo[f,h]isocoumarins through a multi-step reaction cascade. researchgate.net
Reaction Cascade for Cyclopropane Aromatization Strategy
| Step | Reaction Type | Purpose | Reference |
|---|---|---|---|
| 1 | Aldol Condensation | Initial C-C bond formation from ketones and aldehydes. | researchgate.net |
| 2 | Kukhtin-Ramirez Cyclopropanation | Formation of the key cyclopropane ring. | researchgate.net |
| 3 | Pd-catalyzed Direct Arylation | Construction of the pre-aromatic dihydrophenanthrene ring. | researchgate.net |
| 4 | Acid-promoted Aromatization | Cleavage of the cyclopropane ring and aromatization to the final product. | researchgate.net |
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive structural and spectroscopic characterization of the chemical compound this compound is not possible at this time due to a significant lack of publicly accessible, peer-reviewed research data. Extensive searches for detailed experimental findings on this specific molecule have not yielded the necessary information to fulfill a thorough analysis as requested.
While data is available for the parent polycyclic aromatic hydrocarbon, Benzo(b)triphenylene, this information does not extend to its 10,11-dione derivative. The introduction of the dione functionality significantly alters the electronic and structural properties of the molecule, making direct extrapolation of data from the parent compound scientifically unsound.
Efforts to locate specific research articles detailing the synthesis and subsequent analysis of this compound have been unsuccessful. As a result, the specific experimental data required to populate the sections on high-resolution spectroscopic techniques and crystallographic analysis are unavailable. This includes critical data points from:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR chemical shifts, nor ¹H-¹H COSY correlation data for this compound could be found in the public domain.
Mass Spectrometry: While mass spectral data for the parent Benzo(b)triphenylene is available, specific ESI-MS data for the dione derivative is not.
Infrared (IR) Spectroscopy: Characteristic IR absorption bands for the carbonyl groups and the aromatic framework of this compound are not documented in available resources.
Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis absorption maxima, which are crucial for understanding the electronic transitions within the molecule, have not been reported for this specific compound.
Single Crystal X-ray Diffraction: There are no published crystallographic studies for this compound, which would provide definitive information on its three-dimensional structure, bond lengths, and bond angles.
Without access to primary research literature that has characterized this specific compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on the synthesis and characterization of this compound are needed before a detailed and authoritative article can be written.
Structural Elucidation and Advanced Spectroscopic Characterization of Benzo B Triphenylene 10,11 Dione Systems
Crystallographic Analysis
Solid-State Structural Investigations
The definitive determination of a molecule's three-dimensional structure in the solid state is accomplished through single-crystal X-ray diffraction analysis. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions within the crystal lattice.
For the specific compound, Benzo(b)triphenylene-10,11-dione , there is a notable scarcity of published crystallographic data in the current scientific literature. While extensive databases such as the Cambridge Structural Database (CSD) are the primary repositories for such information, a dedicated entry for this exact molecule could not be located.
However, valuable insights can be gleaned from the crystallographic studies of the parent hydrocarbon, Benzo(b)triphenylene nist.gov, and other related polycyclic aromatic quinones. nih.gov The structure of benzo(b)triphenylene is known to be that of five fused benzene (B151609) rings. The introduction of the dione (B5365651) functionality at the 10 and 11 positions is expected to influence the electronic distribution and potentially the planarity of the molecule.
In the absence of specific crystallographic data for this compound, a representative data table for a related polycyclic aromatic hydrocarbon, the parent Benzo(b)triphenylene , is provided below for illustrative purposes. This data is sourced from computational models and spectroscopic databases. nist.govnist.govnist.govnist.gov
Table 1: Representative Molecular Data for Benzo(b)triphenylene
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₄ | nist.govnist.govnist.govnist.gov |
| Molecular Weight | 278.35 g/mol | nist.govnist.govnist.govnist.gov |
| IUPAC Name | Benzo[b]triphenylene | nist.govnist.govnist.gov |
| Synonyms | Dibenzo[a,c]anthracene | nist.govnist.govnist.gov |
Note: This data is for the parent hydrocarbon and not the dione derivative. Specific crystallographic data for this compound is not currently available in public databases.
Structural Rigidity and Planarity Analysis
The structural rigidity and planarity of polycyclic aromatic systems are fundamental properties that dictate their electronic behavior, particularly their utility in organic electronics. ontosight.ai Ideally, the extended π-conjugation in PAHs favors a planar geometry to maximize orbital overlap.
Benzo(b)triphenylene , the parent hydrocarbon, possesses a rigid and largely planar framework. ontosight.ai However, even in unsubstituted PAHs, minor deviations from perfect planarity can occur due to intramolecular steric strain, particularly in crowded bay regions.
For This compound , the introduction of the two ketone groups on one of the terminal benzene rings introduces several factors that can affect its planarity:
Electronic Effects: The electron-withdrawing nature of the carbonyl groups alters the electronic landscape of the aromatic system.
Steric Hindrance: Depending on the crystal packing, intermolecular interactions could potentially induce slight puckering of the rings.
Intramolecular Strain: The fusion of the five rings in the benzo(b)triphenylene core can lead to inherent strain, which may be exacerbated by the dione functionality.
Computational studies on related polycyclic quinones have shown that while the core aromatic structure remains largely planar, slight boat-like or twisted conformations can be adopted to alleviate strain. nih.gov The degree of this deviation is often quantified by the dihedral angles between the planes of the fused rings. Without specific experimental or computational data for this compound, it is hypothesized that it would adopt a near-planar conformation, with potential for minor distortions in the solid state.
The inherent rigidity of the fused ring system is a key characteristic. This rigidity, coupled with its electronic properties, makes benzo(b)triphenylene and its derivatives interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai
Advanced Photophysical and Electronic Properties of Benzo B Triphenylene 10,11 Dione Derivatives
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool to probe the excited state dynamics of molecules. For benzo(b)triphenylene-10,11-dione derivatives, this technique reveals crucial information about their emission characteristics, the influence of the local environment, and their chiroptical properties.
Derivatives of this compound exhibit fluorescence, a phenomenon where the molecule emits light after absorbing photons. The color of the emitted light, characterized by the emission maximum (λem), and the efficiency of this process, known as the fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the presence of various substituents.
For instance, novel asymmetric azaacenes incorporating a benzo[de]isoquinoline-1,3-dione moiety, which shares structural similarities with the target compound, have been synthesized and their photophysical properties studied. These compounds, with different end-fused groups like 1,2,5-thiadiazole, acenaphthylene, and phenanthrene (B1679779), display distinct emission maxima. The excitation wavelengths for these derivatives were reported to be 548 nm, 519 nm, and 554 nm, respectively. nih.gov
The quantum yield is a critical parameter that quantifies the number of emitted photons relative to the number of absorbed photons. While specific quantum yield values for this compound are not extensively documented in the provided search results, the general principles of fluorescence suggest that structural rigidity and the nature of appended functional groups would significantly impact this value.
| Derivative Class | End-Fused Group | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Benzo[de]isoquinoline-1,3-dione condensed azaacene | 1,2,5-Thiadiazole | 548 | Data Not Available | Data Not Available |
| Benzo[de]isoquinoline-1,3-dione condensed azaacene | Acenaphthylene | 519 | Data Not Available | Data Not Available |
| Benzo[de]isoquinoline-1,3-dione condensed azaacene | Phenanthrene | 554 | Data Not Available | Data Not Available |
The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. This phenomenon arises from energy loss due to non-radiative relaxation from the initially excited state to a lower-energy excited state before radiative emission occurs. The magnitude of the Stokes shift can provide insights into the structural and electronic differences between the ground and excited states of a molecule.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a direct consequence of the differential solvation of the ground and excited states of the molecule. By studying the solvatochromic behavior of this compound derivatives, one can glean information about the polarity of the excited state.
A positive solvatochromic shift (a red shift in emission with increasing solvent polarity) suggests that the excited state is more polar than the ground state. This is often observed in molecules with significant intramolecular charge transfer (ICT) character. While detailed solvatochromic studies on this compound itself are not explicitly detailed in the search results, the investigation of related compounds with donor-acceptor architectures often reveals pronounced solvatochromic effects. For example, the fluorescence of some compounds is known to be quenched in polar protic solvents due to the formation of hydrogen bonds.
For chiral derivatives of this compound, chiroptical techniques such as circularly polarized luminescence (CPL) can be employed. CPL measures the differential emission of left and right circularly polarized light by a chiral luminophore. The luminescence dissymmetry factor (glum) is a quantitative measure of this difference and is defined as 2(IL - IR)/(IL + IR), where IL and IR are the intensities of left and right circularly polarized emitted light, respectively.
The glum value provides information about the stereochemistry of the excited state. The magnitude and sign of glum are sensitive to the conformation and electronic structure of the chiral molecule in its emissive state. The study of glum in chiral this compound derivatives would offer valuable insights into their excited-state chirality and potential applications in chiroptical materials and devices.
Electrochemical Behavior
The electrochemical properties of this compound derivatives are crucial for understanding their electron-accepting or electron-donating capabilities, which are fundamental to their use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the reduction and oxidation processes of a substance. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, one can determine the reduction and oxidation potentials of the molecule. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, which are structurally related to the title compound, cyclic voltammetry studies have revealed their strong electron-accepting nature. nih.gov These compounds exhibit reversible reduction peaks, and their electron affinity (EA) values have been estimated from the onset of the first reduction peak. nih.gov The EA values were determined to be 3.87 eV, 3.69 eV, and 3.74 eV for derivatives with 1,2,5-thiadiazole, acenaphthylene, and phenanthrene end groups, respectively. nih.gov Such high electron affinities indicate that these materials are excellent n-type semiconductors. nih.gov The electrochemical behavior of other complex heterocyclic systems has also been studied using cyclic voltammetry, often revealing multiple reversible or irreversible redox processes. beilstein-journals.org
| Derivative Class | End-Fused Group | Electron Affinity (EA) (eV) |
|---|---|---|
| Benzo[de]isoquinoline-1,3-dione condensed azaacene | 1,2,5-Thiadiazole | 3.87 |
| Benzo[de]isoquinoline-1,3-dione condensed azaacene | Acenaphthylene | 3.69 |
| Benzo[de]isoquinoline-1,3-dione condensed azaacene | Phenanthrene | 3.74 |
Redox Potentials and Energy Level Characterization
Specific redox potential values and detailed energy level characterizations for this compound are not available in the surveyed literature. However, the electrochemical properties of related polycyclic aromatic hydrocarbons can provide some context. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the oxidation and reduction potentials of the parent aromatic system. The dione (B5365651) functionality in this compound, consisting of two ketone groups, is expected to have a significant impact on its electronic properties compared to the parent Benzo(b)triphenylene. Generally, such electron-withdrawing groups would be expected to raise the oxidation potential and lower the reduction potential.
Electrochemical Stability and its Implications
There is no specific information regarding the electrochemical stability of this compound in the available research. The stability of the radical ions formed upon oxidation or reduction is a critical factor for potential applications in electronic devices. For related triphenylene (B110318) structures, stability is influenced by the extent of charge delocalization across the π-system and the nature of any substituent groups. researchgate.net The presence of the dione groups would likely influence the stability of the resulting radical species, but without experimental data, any further discussion would be speculative.
Charge Transport Capabilities and Conduction Mechanisms
Detailed studies on the charge transport capabilities and conduction mechanisms of this compound are absent from the reviewed literature. For the broader class of triphenylene-based materials, charge transport is often mediated by the columnar structures formed through self-assembly. wikipedia.org The efficiency of this transport is dependent on the degree of molecular ordering and the electronic coupling between adjacent molecules. How the dione functionality would affect the packing and, consequently, the charge transport properties is not documented.
Theoretical and Computational Investigations of Benzo B Triphenylene 10,11 Dione
Molecular Orbital Calculations
Molecular orbital (MO) theory is a fundamental tool for describing the electronic structure of molecules. For complex systems like Benzo(b)triphenylene-10,11-dione, computational methods are indispensable for obtaining and analyzing molecular orbitals.
High-accuracy computational methods are employed to provide reliable predictions of molecular properties. For PAHs and their derivatives, methods like ab initio calculations and advanced DFT functionals are utilized. While specific high-accuracy calculations for this compound are not extensively documented in publicly available literature, the methodologies applied to similar aromatic systems can be considered. These methods would typically involve large basis sets to accurately describe the diffuse nature of π-electron systems.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
Computational studies on a wide range of PAHs have shown that the HOMO-LUMO gap generally decreases as the size of the conjugated π-system increases. frontiersin.org For Benzo(b)triphenylene, the parent hydrocarbon, the HOMO-LUMO gap would be larger than in its dione (B5365651) derivative. The introduction of electron-withdrawing ketone groups is known to significantly reduce the HOMO-LUMO gap in PAHs. frontiersin.orgbit.edu.cnresearchgate.net This is because the carbonyl groups introduce low-lying unoccupied orbitals, effectively lowering the LUMO energy level.
A theoretical study on various PAHs calculated HOMO-LUMO gaps using the B3LYP/6-311+G(d,p) level of theory, with values ranging from 0.64 to 6.59 eV. frontiersin.orgbit.edu.cnresearchgate.net For a hypothetical calculation on this compound, one would expect the HOMO-LUMO gap to be in the lower end of this range, reflecting its extended conjugation and the presence of the dione functionality.
Table 1: Representative Calculated HOMO-LUMO Gaps for Polycyclic Aromatic Compounds
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene (B151609) | B3LYP/6-31G | -6.75 | 1.85 | 8.60 |
| Naphthalene (B1677914) | B3LYP/6-31G | -6.15 | -1.15 | 5.00 |
| Anthracene (B1667546) | B3LYP/6-31G* | -5.75 | -1.55 | 4.20 |
| Benzo[a]pyrene | B3LYP/6-31+G(d,p) | -5.51 | -2.39 | 3.12 nih.gov |
| Hypothetical PA-dione | DFT | Lowered | Significantly Lowered | Reduced Gap |
Note: The data for the first three entries are typical textbook values for illustrative purposes. The Benzo[a]pyrene data is from a specific study. The entry for a hypothetical PA-dione illustrates the expected trend.
Density Functional Theory (DFT) Calculations
DFT has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. researchgate.net
A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure. For this compound, DFT calculations would be used to perform a full geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. Given the rigid, fused-ring structure of the benzo[b]triphenylene backbone, significant conformational flexibility is not expected. However, the planarity of the molecule might be a point of interest, as large PAHs can sometimes exhibit slight deviations from planarity. The bond lengths and angles within the aromatic rings and of the carbonyl groups would be key parameters obtained from this optimization.
Once the optimized geometry is obtained, DFT can be used to predict a variety of electronic and spectroscopic properties. Time-dependent DFT (TD-DFT) is a common extension of DFT used to calculate excited-state properties, which are directly related to UV-Vis absorption spectra. The calculated electronic transitions would provide insight into the color and photophysical behavior of this compound. Furthermore, DFT can be used to calculate other properties such as electron affinity, ionization potential, and the distribution of electron density, which are all critical for understanding the molecule's behavior in electronic devices or chemical reactions. acs.org
Reaction Mechanism Modeling
Computational modeling is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions.
One plausible synthetic route to polycyclic aromatic quinones is through a Diels-Alder reaction. researchgate.net For instance, the reaction of a suitable diene with a dienophile containing the quinone functionality could be a key step. Computational modeling of such a reaction would involve locating the transition state structures for the cycloaddition. The calculated activation energies would provide a quantitative measure of the reaction's feasibility and could be used to predict the regioselectivity and stereoselectivity of the reaction. mdpi.com
For example, a study on the Diels-Alder reaction between o-benzoquinone and norbornadiene used ab initio and DFT methods to locate transition states and estimate activation energies, successfully predicting the observed stereoselectivity. mdpi.com A similar approach could be applied to model a hypothetical synthesis of this compound, providing valuable insights for synthetic chemists. The modeling could explore different precursors and reaction conditions to identify the most efficient synthetic pathway.
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For a molecule like this compound, reactions would likely involve the fused aromatic system or the dione functionality. Computational methods, particularly density functional theory (DFT), are employed to locate and characterize the transition state structures for potential reactions.
While specific transition state calculations for this compound are not readily found, studies on related polycyclic aromatic hydrocarbons (PAHs) in reactions such as Diels-Alder cycloadditions provide insight. rsc.orgresearchgate.net For instance, the reactivity of PAHs is analyzed by studying the energy required to deform the reactants into the geometry they adopt at the transition state. researchgate.net In reactions involving the quinone moiety, such as nucleophilic additions, the transition state would involve the approach of a nucleophile to one of the carbonyl carbons. The geometry and energy of this transition state would determine the feasibility and rate of the reaction. Quantum chemistry methods are used to study the reaction mechanisms of PAHs, and transition state theory can be used to calculate reaction rate constants. nih.gov
Regioselectivity and Stereoselectivity Predictions
Regioselectivity refers to the preference for a reaction to occur at one position over another, a critical consideration for a large, unsymmetrical molecule like this compound. wikipedia.org Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a key aspect, particularly in reactions that create new chiral centers.
Theoretical predictions of regioselectivity often rely on analyzing the electronic properties of the ground state molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). For electrophilic attack on the aromatic rings, the positions with the highest electron density are generally favored. researchgate.net In the case of the dione system, the carbonyl carbons are electrophilic and susceptible to nucleophilic attack.
Studies on the Friedel-Crafts reaction of phenanthrenequinones with indoles have demonstrated the utility of organocatalysis in achieving high enantioselectivity. nih.gov This suggests that the prochiral dicarbonyl groups of this compound could also be targeted for stereoselective synthesis. Similarly, the regioselectivity of Diels-Alder reactions involving quinones is influenced by substituents and can be predicted using DFT calculations. nih.gov For instance, in juglone (B1673114) derivatives, an aromatic substituent can reverse the expected regioselectivity. nih.gov The regioselectivity of photochemical C-H alkylation of PAHs has also been shown to be controllable, depending on reaction conditions. rsc.org
Table 1: Factors Influencing Regioselectivity in Reactions of PAHs and Quinones
| Reaction Type | Key Influencing Factors | Computational Approach | Reference |
| Electrophilic Aromatic Substitution | Electron density, frontier orbitals | DFT, Fukui functions | researchgate.net |
| Nucleophilic Addition to Quinones | Partial atomic charges, LUMO distribution | DFT | nih.gov |
| Diels-Alder Cycloaddition | Frontier orbital overlap, steric effects, substituent effects | DFT | rsc.orgnih.gov |
| Photochemical Alkylation | Reaction conditions (acidic vs. basic) | DFT | rsc.org |
Kinetic Studies and Rate Constant Evaluation (e.g., Rice-Ramsperger-Kassel-Marcus Theory)
Kinetic studies provide quantitative data on the rates of chemical reactions. For complex molecules, theoretical methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are invaluable for calculating unimolecular reaction rate constants from the properties of the potential energy surface. frontiersin.orgslideshare.net RRKM theory assumes that energy is rapidly distributed among the vibrational modes of an excited molecule before a reaction occurs. frontiersin.org
While no specific RRKM studies on this compound were found, kinetic modeling of the formation and oxidation of PAHs is an active area of research. researchgate.netfigshare.com These models often incorporate a vast network of elementary reactions, and the rate constants for these reactions can be determined experimentally or calculated theoretically. For example, the rate constants for the heterogeneous reactions of several four-ring PAHs with nitrate (B79036) radicals have been experimentally determined. nih.gov Such studies are crucial for understanding the atmospheric lifetime and environmental fate of these compounds. The application of RRKM theory has been demonstrated for the unimolecular decomposition of other complex molecules, providing a framework for how such an analysis could be applied to this compound. rsc.org
Table 2: Experimentally Determined Effective Rate Constants for Reactions of 4-Ring PAHs with NO₃ Radicals
| PAH | Effective Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (at 5 x 10⁸ molecules cm⁻³) | Reference |
| Benzo[a]anthracene | 4.3 x 10⁻¹² | minutes to half an hour | nih.gov |
| Chrysene | 4.0 x 10⁻¹² | minutes to half an hour | nih.gov |
| Pyrene | 6.4 x 10⁻¹² | minutes to half an hour | nih.gov |
| 1-Nitropyrene | 1.3 x 10⁻¹² | minutes to half an hour | nih.gov |
| 1-Hydroxypyrene | 1.0 x 10⁻¹¹ | minutes to half an hour | nih.gov |
Aromaticity and Resonance Stability Assessments
The concept of aromaticity is central to the stability and reactivity of PAHs. Clar's rule, which states that the resonance structure with the maximum number of disjoint aromatic sextets is the most significant, is often used to qualitatively assess the aromaticity of different regions of a PAH. wikipedia.org For phenanthrene (B1679779), the parent structure of the triphenylene (B110318) system, the outer rings have greater aromatic character, while the central ring is less aromatic and more reactive. wikipedia.org This is in contrast to its isomer, anthracene, where the aromaticity is more evenly distributed. wikipedia.org The greater stability of phenanthrene compared to anthracene is attributed to its higher resonance energy. numberanalytics.com
Table 3: Comparison of Aromaticity Indices for Phenanthrene Rings
| Ring | Multi-Center Index (MCI) | Aromatic Character | Reference |
| Terminal | 0.046 | More Aromatic | frontiersin.org |
| Central | 0.018 | Less Aromatic | frontiersin.org |
Reactivity Studies and Organic Transformations of Benzo B Triphenylene 10,11 Dione
Oxidation and Reduction Chemistry
The redox behavior of quinones is a cornerstone of their chemistry, and Benzo(b)triphenylene-10,11-dione is expected to follow these general principles. The electrochemical properties of quinones are crucial in many chemical and biological processes. researchgate.net
Reduction:
Similar to other quinones, this compound is anticipated to undergo reduction to form the corresponding hydroquinone, Benzo(b)triphenylene-10,11-diol. This transformation is a two-electron, two-proton process and is often reversible. The reduction potential for this process is a key parameter, though it has not been empirically reported for this specific molecule. The reduction can typically be achieved using various reducing agents, such as sodium borohydride, sodium dithionite, or through catalytic hydrogenation.
The reduction process proceeds in two single-electron steps, forming a semiquinone radical anion intermediate. The stability and further reactions of this radical are of significant interest, particularly in the context of biological systems where such species can participate in redox cycling and the generation of reactive oxygen species (ROS). nih.gov
Oxidation:
The oxidation of the parent hydrocarbon, Benzo(b)triphenylene, or its corresponding diol, would be the primary route to synthesize this compound. Oxidizing agents like chromium trioxide, Fremy's salt, or electrochemical methods are commonly employed for such transformations. nih.gov The electrochemical oxidation of polycyclic aromatic phenols to quinones is considered a green alternative to chemical oxidants. nih.gov
Table 1: Predicted Redox Reactions of this compound
| Reaction Type | Reactant | Expected Product | Typical Reagents |
| Reduction | This compound | Benzo(b)triphenylene-10,11-diol | NaBH4, Na2S2O4, H2/Pd-C |
| Oxidation | Benzo(b)triphenylene-10,11-diol | This compound | CrO3, (KSO3)2NO |
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of this compound is dictated by the electrophilic nature of its carbonyl carbons and the potential for the aromatic rings to undergo electrophilic substitution.
Nucleophilic Reactivity:
The carbonyl carbons of the dione (B5365651) are electrophilic and susceptible to attack by nucleophiles. This reactivity is a hallmark of quinones and leads to a variety of addition products. Common nucleophiles that react with quinones include amines, thiols, and carbanions.
For instance, the reaction of similar polycyclic aromatic ortho-quinones, such as benzo[a]pyrene-7,8-dione, with biological nucleophiles like DNA has been documented. nih.gov This quinone is known to form adducts with the deoxyguanosine residues of DNA, highlighting its potential genotoxicity. nih.gov It is plausible that this compound could exhibit similar reactivity towards nucleophilic sites in biological macromolecules.
Electrophilic Reactivity:
While the dione functionality deactivates the aromatic rings towards electrophilic attack, reactions such as nitration or halogenation could potentially occur under forcing conditions. The position of substitution would be directed by the existing benzo and phenylene rings, though the deactivating effect of the quinone moiety would make such reactions challenging.
Annulation and Heteroannulation Reactions
Annulation reactions involving quinones are powerful methods for the construction of complex polycyclic systems. These reactions typically involve the initial reaction of the quinone as a dienophile or an electrophile, followed by cyclization and aromatization steps.
While specific annulation reactions for this compound have not been described, the general reactivity of quinones in Diels-Alder reactions is well-known. As a dienophile, it could react with a variety of dienes to construct new six-membered rings.
Heteroannulation, the formation of a new heterocyclic ring, is also a feasible transformation. For example, the reaction of ortho-quinones with diamines can lead to the formation of phenazine (B1670421) derivatives. The reaction of this compound with o-phenylenediamine (B120857) would be expected to yield a dibenzo[a,c]phenazine (B1222753) derivative.
Photochemical Transformations
The photochemistry of quinones is a rich and varied field. chemistryviews.org Irradiation of quinones can lead to a variety of transformations, including rearrangements, additions, and cycloadditions. A systematic study on the blue light irradiation of quinones has shown that it can induce intramolecular photorearrangements to yield phenolic compounds. chemistryviews.org
For this compound, photochemical reactions could potentially involve the excitation of the carbonyl group to an n-π* triplet state. This excited state can then undergo a variety of reactions, including hydrogen abstraction from a suitable donor or rearrangement. The specific products would depend on the reaction conditions, such as the solvent and the presence of other reactants.
Isomerization and Tautomerization Processes
Isomerization in the context of this compound is not a commonly expected process due to the stability of the aromatic system.
Tautomerization, specifically keto-enol tautomerism, is generally not significant for simple quinones as it would involve the disruption of the aromaticity of one of the rings. The keto form of this compound is expected to be overwhelmingly favored.
Applications in Advanced Materials Science
Applications in Organic Electronics
The field of organic electronics leverages the tunable electronic properties and processing advantages of carbon-based materials. The triphenylene (B110318) framework is a well-known building block for organic electronic materials due to its inherent charge-transporting capabilities.
Organic Light-Emitting Diodes (OLEDs)
While specific studies on Benzo(b)triphenylene-10,11-dione in OLEDs are not available, triphenylene derivatives are recognized for their utility as host and transport materials. For instance, 2-Bromotriphenylene serves as an intermediate in the synthesis of hole-transport layer (HTL) materials for OLEDs. The introduction of a dione (B5365651) functionality to the benzo[b]triphenylene core would be expected to significantly influence its electronic properties, potentially leading to materials with tailored energy levels suitable for use in OLED stacks. The electron-withdrawing nature of the dione group could lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which might be beneficial for electron-transporting layers (ETLs) or as a host material for specific phosphorescent emitters.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is highly dependent on the molecular ordering and charge mobility of the organic semiconductor used. While there is no direct report on this compound in OFETs, studies on other dione-containing aromatic compounds, such as benzo[i]pentahelicene-3,6-dione, have shown their potential as active materials in p-type OFETs. tandfonline.comnih.govresearchgate.netdntb.gov.ua The dione groups can influence intermolecular interactions and solid-state packing, which are critical for efficient charge transport. The planar structure of the benzo[b]triphenylene core would facilitate π-π stacking, a key factor for good charge mobility.
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, the design of new electron-donating and electron-accepting materials is crucial for improving power conversion efficiencies. While research on this compound for OPVs has not been reported, related benzo-fused dithiophene small molecules have been investigated as a third component in ternary organic solar cells, demonstrating their potential to enhance photovoltaic performance. tandfonline.com The electron-accepting character that could be imparted by the dione functionality in this compound suggests its potential as a non-fullerene acceptor or as a component in donor-acceptor copolymers for OPV applications.
Semiconductor Material Development
The development of novel organic semiconductors is a driving force in materials science. Fused-aromatic diones, such as benzo[1,2-b:6,5-b′]dithiophene-4,5-dione (BDTD), are recognized as important building blocks for semiconducting materials. researchgate.net The chemical transformations of such diones can lead to a diverse range of π-conjugated materials with applications in organic electronics. researchgate.net Similarly, this compound could serve as a versatile precursor for the synthesis of new, larger polycyclic aromatic systems with tailored electronic and optical properties for various semiconductor applications.
Liquid Crystalline Materials
The rigid, planar, and symmetric structure of the triphenylene core makes it an excellent candidate for the formation of liquid crystalline phases, particularly discotic mesophases. wikipedia.org
Discotic Mesogens and Columnar Phases
Triphenylene and its derivatives are well-known to form discotic liquid crystals, where the disc-shaped molecules self-assemble into ordered columnar structures. tandfonline.comtandfonline.comwikipedia.orguea.ac.uk These columns can provide one-dimensional pathways for charge transport, making them highly interesting for applications in conductive materials and sensors. The introduction of peripheral side chains to the triphenylene core is a common strategy to induce and control the liquid crystalline behavior. uea.ac.ukrsc.orgrsc.orgresearchgate.net
While there is no specific research on the liquid crystalline properties of this compound, it is conceivable that with appropriate functionalization with flexible side chains, this molecule could also exhibit discotic mesophases. The dione group would introduce a degree of polarity to the core, which could influence the intermolecular interactions and the stability of the columnar phases. The balance between the core-core interactions and the interactions of the side chains would determine the nature and temperature range of the liquid crystalline phase. The synthesis of such derivatives could follow established methods for producing hexa-alkoxytriphenylenes. uea.ac.uk
Tuning of Mesophase Stability and Temperature Ranges
The stability and temperature range of the liquid crystalline phases (mesophases) of benzo[b]triphenylene-based materials can be precisely controlled through molecular engineering. The structure and size of the polycyclic aromatic hydrocarbon (PAH) core are critical factors; larger aromatic cores tend to produce broad mesophase ranges at high temperatures. researchgate.net
A key strategy for tuning these properties involves the introduction of substituents onto the aromatic core. researchgate.net For instance, the addition of multiple flexible alkoxy chains to the periphery of the benzo[b]triphenylene core can significantly influence its liquid crystalline behavior. A hexaalkoxy derivative of benzo[b]triphenylene has been shown to exhibit a columnar hexagonal mesophase in a broad range between 35°C and 88°C, which is a wider operational window compared to similarly substituted triphenylenes. researchgate.net This demonstrates that extending the aromatic core from triphenylene to benzo[b]triphenylene enhances mesophase stability.
Furthermore, the incorporation of electron-withdrawing groups, such as in fluorinated triphenylene derivatives, has been shown to promote the formation of highly stable mesophases. researchgate.netbeilstein-journals.org This strategic substitution enhances the intermolecular interactions that are crucial for maintaining the ordered liquid crystal phase over a desired temperature range. beilstein-journals.org
Table 1: Mesophase Properties of Substituted Triphenylene Derivatives
| Compound Class | Substituents | Mesophase Type | Temperature Range (°C) | Source |
| Hexaalkoxy-benzo[b]triphenylene | Six alkoxy chains | Columnar Hexagonal | 35 - 88 | researchgate.net |
| Hexaalkoxytriphenylenes | Six alkoxy chains | Columnar | Narrow ranges > room temp. | researchgate.net |
| Iodo-substituted dibenzanthracenes | Iodo groups | Columnar | - | researchgate.net |
| Nitro-substituted dibenzanthracenes | Nitro groups | Columnar | - | researchgate.net |
Self-Assembly and Supramolecular Organization in Ordered Phases
The inherent planarity and disc-like shape of the benzo[b]triphenylene core drives its self-assembly into one-dimensional columnar arrays. wikipedia.org In these arrangements, the flat aromatic molecules stack on top of one another, forming extended, highly organized cylindrical structures. This process is a prime example of supramolecular organization, where non-covalent interactions (primarily π-π stacking) govern the formation of a larger, ordered architecture. researchgate.net
These columnar mesophases are of great interest because they create a direct pathway for charge carriers, such as electrons or holes, to move along the stacking direction. wikipedia.org This efficient charge transport is crucial for applications in organic electronics. The ordered stacking minimizes interruptions from scattering and trapping effects that are common in more disordered, amorphous materials. wikipedia.org The addition of flexible side chains, like the aforementioned alkoxy groups, helps to modulate the intermolecular interactions and ensure the formation of these well-defined columnar structures. wikipedia.org
Building Blocks for Extended π-Conjugated Systems
This compound and its parent scaffold serve as fundamental building blocks for the synthesis of larger, more complex π-conjugated systems. researchgate.net These extended structures are sought after for their unique electronic and electro-optical properties. researchgate.net
Nanographenes and Heterocyclic Analogues
The benzo[b]triphenylene unit can be incorporated into larger, well-defined sheets of polycyclic aromatic hydrocarbons, often referred to as nanographenes. These materials bridge the gap between small aromatic molecules and bulk graphene, offering tunable electronic properties.
Moreover, the carbon framework can be modified to include other elements, creating heterocyclic analogues with distinct characteristics. For example, a series of BN-benzo[b]fluoranthenes, where carbon atoms are strategically replaced with boron and nitrogen, have been synthesized. rsc.org These modifications significantly alter the electronic properties of the molecule, leading to materials with blue emission, a result of a shift from a local excited-state to a charge-transfer state transition. rsc.org In another example, a C₃-symmetric benzotrithiophene tricarbaldehyde, a sulfur-containing analogue, has been synthesized and used as a building block for larger functional frameworks. nih.gov
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The rigid, planar, and symmetric nature of the triphenylene scaffold makes it an ideal component for constructing porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). wikipedia.orgnih.gov These frameworks are characterized by uniform, well-defined nanopores and exceptionally high surface areas. wikipedia.org
The benzo[b]triphenylene unit can be functionalized with reactive groups that allow it to be linked together in a repeating, ordered pattern to form a 2D or 3D network. For instance, the benzotrithiophene tricarbaldehyde analogue was used to construct COFs with varying pore sizes. nih.gov The resulting frameworks exhibited potential for electrochemical applications, and their properties could be further tuned through high-temperature treatments. nih.gov The uniform porosity of such frameworks makes them suitable for applications in gas storage, molecular sieving, and ion exchange. wikipedia.org
Sensing and Imaging Applications
The unique photophysical properties of materials derived from benzo[b]triphenylene lend themselves to applications in chemical sensing and biological imaging.
Fluorescence Probes and Biological Imaging Agents
Derivatives of benzo[b]triphenylene can be engineered to act as fluorescent probes. As seen with the BN-benzo[b]fluoranthenes, the introduction of heteroatoms and specific functional groups can induce strong fluorescence. rsc.org These compounds exhibit blue emission, which is a desirable characteristic for imaging agents and emitters in organic light-emitting diodes (OLEDs). rsc.org The emission properties are sensitive to the molecular environment, which can be harnessed to develop probes that signal the presence of specific analytes or changes in local conditions.
Biosensor Development
Following a comprehensive review of scientific literature and chemical databases, there is currently no available research specifically detailing the application of this compound in the development of biosensors. Searches for its use in electrochemical or optical sensing, as a recognition element, or as a component in signal transduction for biological analyte detection have not yielded any specific findings.
While related polycyclic aromatic hydrocarbons and quinone-containing compounds are sometimes explored for their electrochemical and photophysical properties in sensor applications, the specific compound this compound does not appear in the current body of research focused on biosensor technology. Therefore, no detailed research findings or data tables on its performance in this area can be provided.
Information on the Environmental Chemistry and Degradation of this compound is Not Currently Available
Extensive research has been conducted to gather specific data regarding the environmental chemistry and degradation mechanisms of the chemical compound this compound. Despite a comprehensive search of scientific literature and chemical databases, no specific studies or detailed findings concerning the atmospheric oxidation pathways, photodegradation, or the environmental fate and transformation processes of this particular compound could be located.
The provided outline requires in-depth information on the following aspects:
Environmental Chemistry and Degradation Mechanisms
Environmental Fate and Transformation Processes in Various Media:Seeking data on the compound's behavior and transformation in different environmental compartments like soil, water, and air.
While general information exists for the broader class of compounds known as polycyclic aromatic hydrocarbon quinones (PAH-quinones), the strict requirement to focus solely on Benzo(b)triphenylene-10,11-dione prevents the inclusion of this more general data. The scientific community has extensively studied other PAH-quinones, but it appears that this compound has not been a specific focus of environmental research to date, or such research is not publicly available.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection for this compound.
Interactions with Biological Macromolecules
DNA Binding Studies
There are no specific studies available in the reviewed scientific literature that detail the DNA binding properties of Benzo(b)triphenylene-10,11-dione.
Intercalative Binding Mechanisms
No research was found that investigates the intercalative binding mechanisms of this compound with DNA. Therefore, there is no experimental evidence to suggest or confirm such a binding mode for this compound.
Quantitative Binding Constant Determinations
As no DNA binding studies for this compound have been identified, there are no reported quantitative binding constants.
Mechanistic Studies of Enzyme Interactions
A comprehensive search of scientific databases did not reveal any mechanistic studies concerning the interaction of this compound with any enzymes. Consequently, there is no information available on its potential inhibitory or catalytic activities, or its mechanism of action with specific enzymatic targets.
Future Research Directions and Potential Innovations
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their derivatives often involves multi-step processes that can be low-yielding and lack regioselectivity. nih.govnih.gov Future research into Benzo(b)triphenylene-10,11-dione would greatly benefit from the development of novel, efficient, and selective synthetic methodologies.
Key areas of exploration could include:
Regioselective Oxidation: Developing methods for the direct and selective oxidation of the parent hydrocarbon, Benzo(b)triphenylene, at the 10- and 11-positions. This could involve leveraging advanced catalytic systems or electrochemical oxidation techniques that offer precise control over the reaction site. Recent studies have shown success in the electrochemical oxidation of polycyclic aromatic phenols to specific quinone isomers. nih.govbeilstein-journals.org
Photochemical Synthesis: Investigating photochemical routes, which can offer mild reaction conditions and unique selectivity. The photochemical conversion of specifically designed precursors, such as alkynylated chalcones, has been shown to be a straightforward route to substituted benzo[b]fluorenes and could be adapted for more complex systems. nih.gov
Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over parameters like temperature, pressure, and reaction time, which can be crucial for managing reactive intermediates and improving yields in the synthesis of complex aromatic compounds. nih.gov
Convergent Synthesis: Designing synthetic pathways where large fragments of the molecule are prepared separately and then joined together in the final steps. Methods like the Diels-Alder cycloaddition and metal-catalyzed cross-coupling reactions are powerful tools for constructing complex PAH frameworks. researchgate.net
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Method | Potential Advantages | Potential Challenges | Relevant Research Focus |
| Direct Oxidation of Parent PAH | Atom economy, fewer synthetic steps. | Lack of regioselectivity, over-oxidation. | Development of site-selective catalysts. |
| Electrochemical Synthesis | Green alternative to chemical oxidants, high control. nih.govbeilstein-journals.org | Handling of hydrogen gas evolution, optimization of electrode materials. nih.gov | Microfluidic electrochemical cells, novel electrolyte systems. nih.gov |
| Photochemical Cyclization | Mild conditions, access to unique structures. nih.gov | Scalability, potential for side reactions. | Design of photosensitive precursors, optimization of light sources. |
| Diels-Alder / Cyclotrimerization | High bond-forming efficiency, access to complex cores. researchgate.net | Synthesis of suitable precursors, harsh reaction conditions. | Catalyst development for milder reaction conditions. |
Exploration of Advanced Structure-Property Relationships for Tailored Functionalities
The electronic and optical properties of PAHs are intimately linked to their size, shape, and substitution pattern. beilstein-journals.orgfiveable.me Understanding these structure-property relationships is critical for designing this compound derivatives with functionalities tailored for specific applications.
Future research should focus on:
Impact of the Quinone Moiety: Systematically studying how the introduction of the ortho-quinone functionality onto the Benzo(b)triphenylene backbone alters its fundamental electronic properties, such as the HOMO-LUMO gap, electron affinity, and ionization potential, in comparison to the parent PAH. nih.govacs.org
Functional Group Effects: Investigating the effect of introducing various electron-donating or electron-withdrawing groups at different positions on the aromatic core. This functionalization can be used to fine-tune the molecule's optoelectronic properties and influence its self-assembly behavior in the solid state. nih.gov
Correlation with Solid-State Packing: Elucidating the relationship between molecular structure and crystal packing. The arrangement of molecules in the solid state is crucial for charge transport in organic electronic devices. Substituents can be used to control intermolecular interactions and promote favorable π-π stacking. nih.gov
The table below illustrates hypothetical effects of substituents on the electronic properties of the this compound core.
| Substituent Type | Position on Core | Predicted Effect on HOMO | Predicted Effect on LUMO | Potential Application Impact |
| **Electron-Donating (e.g., -OCH₃, -NH₂) ** | Aromatic Ring | Increase (destabilize) | Minor Increase | Red-shifted absorption/emission, improved hole injection. |
| Electron-Withdrawing (e.g., -CN, -F) | Aromatic Ring | Decrease (stabilize) | Significant Decrease | Blue-shifted absorption, improved electron injection/transport. nih.gov |
| Extended π-Conjugation (e.g., -Aryl) | Aromatic Ring | Increase | Decrease | Narrower bandgap, enhanced light absorption. |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before their synthesis, thereby guiding experimental efforts. researchgate.netresearchgate.net This approach can accelerate the discovery of new materials by screening virtual libraries of compounds.
Future computational work should include:
High-Throughput Screening: Creating a virtual library of this compound derivatives with diverse functional groups and computationally screening them for promising electronic and optical properties relevant to target applications. github.io
Predicting Spectroscopic Signatures: Calculating theoretical absorption and emission spectra to aid in the experimental identification and characterization of newly synthesized derivatives.
Modeling Intermolecular Interactions: Simulating the solid-state packing of different derivatives to predict their potential as charge-transporting materials in organic field-effect transistors (OFETs).
Quantitative Structure-Property Relationships (QSPR): Developing QSPR models that can rapidly predict properties based on molecular descriptors, enabling the efficient exploration of a vast chemical space. nih.govacs.orgnih.gov
The following table provides examples of properties that can be predicted for hypothetical derivatives using computational methods.
| Derivative | Predicted HOMO-LUMO Gap (eV) | Predicted Electron Affinity (eV) | Predicted Dominant Absorption Wavelength (nm) |
| Unsubstituted Core | 2.8 | 2.5 | 410 |
| Di-fluoro Derivative | 2.9 | 2.7 | 400 |
| Di-amino Derivative | 2.6 | 2.4 | 435 |
| Di-cyano Derivative | 3.0 | 2.9 | 390 |
Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in functionalized PAHs.
Integration into Hybrid Material Systems and Nanotechnology
The unique electronic properties and rigid structure of PAQs like this compound make them excellent candidates for incorporation into advanced hybrid materials and nanostructures.
Promising research avenues are:
Polymer-Based Composites: Dispersing or covalently incorporating derivatives into polymer matrices to create materials with tailored optical or electronic properties for applications like flexible electronics or sensors.
Surface Functionalization of Nanoparticles: Grafting this compound derivatives onto the surface of nanoparticles (e.g., gold, silica, or semiconductor quantum dots) to create functional hybrid systems. The quinone moiety could act as a redox-active site or an anchor for further functionalization. researchgate.netnih.gov
Self-Assembled Monolayers: Exploring the formation of ordered, self-assembled monolayers on conductive or semiconductive surfaces. Such structures are of great interest for modifying electrode interfaces in electronic devices.
Metal-Organic Frameworks (MOFs): Using functionalized derivatives as organic linkers for the construction of novel MOFs. These materials could exhibit interesting catalytic, sensing, or gas storage properties.
| Hybrid System | Component Materials | Potential Function of Dione (B5365651) | Envisioned Application |
| Functional Polymer | Polystyrene, PMMA | Covalent additive for optical properties. | Luminescent films, plastic scintillators. |
| Hybrid Nanoparticles | AuNPs, SiO₂ NPs, Graphene Oxide | Surface ligand, redox-active site. researchgate.net | Catalysis, chemical sensors, drug delivery. |
| Self-Assembled Monolayers | Gold, ITO, Silicon surfaces | Interface modifier, charge injection layer. | Organic electronic devices (OLEDs, OFETs). |
| Metal-Organic Frameworks | Metal nodes (e.g., Zn, Zr) | Redox-active organic linker. | Electrocatalysis, selective sensing. |
Investigation of Emerging Applications in Quantum Technologies and Photonic Devices
Large PAHs are increasingly being studied as atomically precise graphene quantum dots (GQDs), where their well-defined structure allows for highly tunable photophysical properties. bohrium.comresearchgate.net This opens up possibilities for their use in next-generation quantum and photonic technologies.
Future investigations could explore:
Graphene Quantum Dot Analogues: Characterizing the photophysics of single molecules of this compound and its derivatives to assess their potential as GQD analogues with unique emission properties.
Single-Photon Emitters: Investigating whether specific derivatives can act as stable single-photon sources at room temperature, which is a key requirement for quantum information processing and quantum cryptography. rp-photonics.com
Non-Linear Optics: Studying the non-linear optical properties of these compounds, which could be harnessed for applications such as optical switching and frequency conversion.
Photodetectors and Light-Emitting Diodes: Fabricating and testing prototype photodetectors or OLEDs where derivatives of this compound are used as the active light-absorbing or light-emitting layer. The quinone functionality could be beneficial for creating n-type or ambipolar materials, which are less common than p-type materials among PAHs. youtube.com
| Emerging Application | Required Property | Role of this compound |
| Quantum Dots | Tunable, stable fluorescence; high quantum yield. | Atomically precise, functionalizable core. bohrium.comresearchgate.net |
| Single-Photon Emitters | Stable emission from a single molecule. | Isolated emissive center in a rigid matrix. |
| Organic Photodetectors | Strong light absorption in a specific spectral range. | Light-absorbing n-type or ambipolar semiconductor. |
| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence. | Electron-transporting or emissive layer material. |
Q & A
Q. Methodological Focus
- HPLC-Fluorescence Detection : Optimize column (C18), mobile phase (acetonitrile/water gradient), and excitation/emission wavelengths (e.g., 290/430 nm) for sensitivity, as validated for benzo[a]pyrene .
- Mass Spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) for high specificity in environmental or biological samples.
- Quality Control : Include internal standards (e.g., deuterated analogs) and validate recovery rates via spiked matrices.
What are the challenges in studying the liquid crystalline properties of triphenylene-derived quinones, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
